molecular formula C13H13NO3 B8603828 2-[(Oxolan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 165253-28-1

2-[(Oxolan-3-yl)methyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B8603828
M. Wt: 231.25 g/mol
InChI Key: CSHFBXOJIQGULA-UHFFFAOYSA-N
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Patent
US08026359B2

Procedure details

To a solution of (tetrahydro-3-furanyl)methyl 4-methylbenzenesulfonate (i.e., the product of Step A) (11.0 g, 42.9 mmol) in N,N-dimethylformamide (160 mL) was added potassium phthalimide (7.9 g, 42.7 mmol) in one portion, and the resulting mixture was stirred at 80° C. for 6 h. Additional potassium phthalimide (5 g, 27 mmol) was added, and stirring was continued at 100° C. for 18 h. The cooled reaction mixture was partitioned between water and ethyl acetate and the aqueous layer was separated and extracted with ethyl acetate (5×75 mL). The combined extracts were dried over MgSO4 and filtered, and the solvent was removed under reduced pressure to give a residue which was chromatographed on silica gel (40 g) eluted with 5% to 100% ethyl acetate in hexanes to give 4.5 g of the title compound as a white solid, m.p. 114-118° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC(S(O[CH2:12][CH:13]2[CH2:17][CH2:16][O:15][CH2:14]2)(=O)=O)=CC=1.[C:18]1(=[O:28])[NH:22][C:21](=[O:23])[C:20]2=[CH:24][CH:25]=[CH:26][CH:27]=[C:19]12.[K]>CN(C)C=O>[O:15]1[CH2:16][CH2:17][CH:13]([CH2:12][N:22]2[C:18](=[O:28])[C:19]3[C:20](=[CH:24][CH:25]=[CH:26][CH:27]=3)[C:21]2=[O:23])[CH2:14]1 |f:1.2,^1:28|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1COCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)OCC1COCC1
Name
Quantity
7.9 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at 80° C. for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at 100° C. for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ethyl acetate
CUSTOM
Type
CUSTOM
Details
the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (5×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residue which
CUSTOM
Type
CUSTOM
Details
was chromatographed on silica gel (40 g)
WASH
Type
WASH
Details
eluted with 5% to 100% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
O1CC(CC1)CN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.